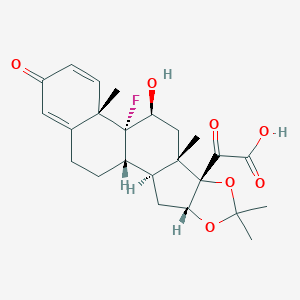

Ácido 21-Carboxílico Triamcinolona Acetonida

Descripción general

Descripción

Triamcinolone acetonide 21-carboxylic acid is a derivative of triamcinolone acetonide, a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. This compound is a metabolite produced in the body after the administration of triamcinolone acetonide .

Aplicaciones Científicas De Investigación

Triamcinolone acetonide 21-carboxylic acid has several scientific research applications. It has been studied for its potential antifungal properties, particularly against Fusarium oxysporum, a pathogen causing Panama wilt in bananas . Additionally, it has been investigated for its impact on human bone marrow mesenchymal stem cells, where it was found to induce apoptosis and promote adipogenesis while impairing chondrogenesis

Mecanismo De Acción

Target of Action

The primary target of 21-Carboxylic Acid Triamcinolone Acetonide, a metabolite of Triamcinolone Acetonide , is the phospholipase A2 enzyme . This enzyme plays a crucial role in the inflammatory response by catalyzing the release of arachidonic acid, a precursor for various inflammatory mediators .

Mode of Action

21-Carboxylic Acid Triamcinolone Acetonide, like other corticosteroids, inhibits phospholipase A2, thereby preventing the breakdown of lysosomal membranes of leukocytes . This inhibition prevents the formation of arachidonic acid, leading to decreased expression of cyclooxygenase and lipoxygenase, which in turn inhibits the synthesis of prostaglandins and leukotrienes . These changes result in potent anti-inflammatory activity .

Biochemical Pathways

The inhibition of phospholipase A2 leads to a cascade of effects on various biochemical pathways. The most significant impact is on the arachidonic acid pathway, where the production of inflammatory mediators such as prostaglandins and leukotrienes is reduced . This action disrupts the inflammatory response at a cellular level, leading to the alleviation of inflammation and related symptoms .

Pharmacokinetics

It is known that topical corticosteroids like triamcinolone acetonide are absorbed percutaneously . The extent of absorption is dependent on several factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . Once absorbed, these compounds are metabolized in the liver and excreted via urine and feces .

Result of Action

The result of the action of 21-Carboxylic Acid Triamcinolone Acetonide is a potent anti-inflammatory effect. By inhibiting the production of key inflammatory mediators, it reduces inflammation and associated symptoms in various conditions, including allergic rhinitis, multiple sclerosis exacerbations, and osteoarthritic knee pain .

Action Environment

The action of 21-Carboxylic Acid Triamcinolone Acetonide can be influenced by various environmental factors. For instance, the stability of Triamcinolone Acetonide in ointments can be affected by the presence of certain excipients . Additionally, the compound’s action may be modulated by the immunologic environment where the inflammatory phase is a physiological part of the natural healing process .

Análisis Bioquímico

Biochemical Properties

It is known to be a metabolite of triamcinolone acetonide , which suggests that it may interact with similar enzymes, proteins, and other biomolecules

Cellular Effects

Given its status as a metabolite of triamcinolone acetonide , it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a metabolite of triamcinolone acetonide , it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

As a metabolite of triamcinolone acetonide , it may be involved in similar metabolic pathways and interact with similar enzymes or cofactors

Métodos De Preparación

The preparation of triamcinolone acetonide 21-carboxylic acid involves the oxidation of triamcinolone acetonide. This process is typically catalyzed by trace metals and involves the use of molecular oxygen (O₂). The reaction conditions include the presence of propylene glycol, lanolin, and petrolatum . Industrial production methods may involve similar oxidative processes, but detailed proprietary methods are not extensively documented in the public domain.

Análisis De Reacciones Químicas

Triamcinolone acetonide 21-carboxylic acid undergoes several chemical reactions, primarily oxidation and hydrolysis. The oxidation process is catalyzed by trace metals and involves molecular oxygen, leading to the formation of a 21-aldehyde and subsequently the 21-carboxylic acid . Common reagents used in these reactions include molecular oxygen and trace metal catalysts. The major products formed from these reactions are the 21-aldehyde and the 17-carboxylic acid .

Comparación Con Compuestos Similares

Triamcinolone acetonide 21-carboxylic acid is similar to other corticosteroid derivatives such as hydrocortisone and flurandrenolide. These compounds also undergo oxidative degradation to form carboxylic acids . triamcinolone acetonide 21-carboxylic acid is unique in its specific binding affinity for the protein XRN2, which distinguishes it from other corticosteroid derivatives . Similar compounds include hydrocortisone, flurandrenolide, and other triamcinolone derivatives .

Actividad Biológica

21-Carboxylic Acid Triamcinolone Acetonide is a metabolite derived from the corticosteroid triamcinolone acetonide, which is widely used for its anti-inflammatory and immunosuppressive properties. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety profile.

The primary mechanism by which 21-Carboxylic Acid Triamcinolone Acetonide exerts its effects is through the inhibition of the enzyme phospholipase A2 . This inhibition prevents the breakdown of lysosomal membranes in leukocytes, leading to a reduction in the production of inflammatory mediators such as prostaglandins and leukotrienes, which are critical in the inflammatory response .

Biochemical Pathways

- Arachidonic Acid Pathway : The inhibition of phospholipase A2 directly impacts the arachidonic acid pathway, resulting in decreased synthesis of inflammatory mediators.

- Cellular Effects : The compound's action leads to reduced inflammation and associated symptoms in conditions like allergic rhinitis and osteoarthritis.

Pharmacokinetics

The pharmacokinetics of 21-Carboxylic Acid Triamcinolone Acetonide suggest that it is absorbed percutaneously when applied topically. Studies indicate that after administration, a significant portion of the drug is metabolized, with various metabolites being excreted through urine and feces .

Key Pharmacokinetic Findings

- Half-life : The plasma half-life varies based on administration route; for instance, it was approximately 165 minutes in human studies following oral administration .

- Excretion : Major metabolites identified include those resulting from oxidation at specific carbon positions (C6 and C21) on the steroid structure .

Biological Activity

Research comparing the biological activity of 21-Carboxylic Acid Triamcinolone Acetonide to its parent compound reveals notable differences. In vitro studies have shown that this metabolite does not exhibit significant anti-inflammatory activity, particularly in assays measuring eosinophil viability and basophil histamine release. This suggests that structural modifications significantly impact its interaction with biological targets .

Comparative Analysis Table

| Property | Triamcinolone Acetonide | 21-Carboxylic Acid Triamcinolone Acetonide |

|---|---|---|

| Anti-inflammatory Activity | Significant | Minimal |

| Mechanism of Action | Phospholipase A2 inhibition | Reduced interaction with inflammatory pathways |

| Metabolites | Multiple | Primarily oxidized forms |

| Clinical Use | Wide (e.g., allergies) | Limited |

Case Studies

- Atopic Dermatitis Treatment : A case study involving a child with severe atopic dermatitis highlighted the limited efficacy of 21-Carboxylic Acid Triamcinolone Acetonide compared to triamcinolone acetonide itself. The child showed minimal improvement when treated with formulations containing the carboxylic acid derivative, emphasizing the need for effective corticosteroid therapies in managing such conditions .

- Pharmacological Studies : Investigations into novel delivery systems for triamcinolone acetonide have demonstrated that formulations utilizing ultradeformable vesicles (Transfersomes) enhance drug delivery and prolong anti-inflammatory effects compared to traditional ointments. However, when these formulations were tested with 21-Carboxylic Acid, they did not yield comparable results, indicating a loss of efficacy due to metabolic changes .

Safety Profile

The safety profile of 21-Carboxylic Acid Triamcinolone Acetonide remains a concern due to its classification as a potential carcinogen (Category 2). Long-term exposure or high doses may pose risks associated with corticosteroid use, including immunosuppression and hormonal imbalances .

Conclusion and Future Directions

While 21-Carboxylic Acid Triamcinolone Acetonide serves as a significant metabolite of triamcinolone acetonide, its reduced biological activity raises questions about its therapeutic utility. Future research should focus on understanding its metabolic pathways further and exploring alternative formulations that might enhance its efficacy while ensuring safety.

Continued investigation into corticosteroid derivatives will be essential for optimizing their use in clinical settings, particularly for chronic inflammatory diseases where effective management is crucial.

Propiedades

IUPAC Name |

2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,27H,5-6,10-11H2,1-4H3,(H,29,30)/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNWGUDQZFLDGP-DGGKRYAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628385 | |

| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53962-41-7 | |

| Record name | Triamcinolone acetonide 21-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053962417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIAMCINOLONE ACETONIDE 21-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QF3AM1P67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Triamcinolone Acetonide 21-Carboxylic Acid compared to its parent compound?

A1: The research indicates that Triamcinolone Acetonide 21-Carboxylic Acid, a major metabolite of Triamcinolone Acetonide, demonstrated no significant anti-inflammatory activity in the conducted in vitro studies []. Specifically, it did not exhibit concentration-dependent effects on IL-5-sustained eosinophil viability or IgE-induced basophil histamine release. This suggests that the structural modification resulting in the 21-carboxylic acid derivative significantly impacts the molecule's ability to interact with its usual targets and exert anti-inflammatory effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.